

Spectroscopic Profile of 4-Cyclopropylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyclopropylbenzaldehyde

Cat. No.: B1279468

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the aromatic aldehyde, **4-cyclopropylbenzaldehyde**. The document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **4-cyclopropylbenzaldehyde**. Due to the limited availability of fully assigned public data, some values are based on analysis of similar compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--------------------------------|
| ~9.95 | s | 1H | Aldehyde (-CHO) |
| ~7.78 | d | 2H | Aromatic (H-2, H-6) |
| ~7.15 | d | 2H | Aromatic (H-3, H-5) |
| ~1.95 | m | 1H | Cyclopropyl (CH) |
| ~1.10 | m | 2H | Cyclopropyl (CH ₂) |
| ~0.80 | m | 2H | Cyclopropyl (CH ₂) |

¹³C NMR (Carbon-13) NMR Data

Solvent: CDCl₃, Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------------|
| ~192.0 | Aldehyde (C=O) |
| ~152.0 | Aromatic (C-4) |
| ~134.5 | Aromatic (C-1) |
| ~130.0 | Aromatic (C-2, C-6) |
| ~129.0 | Aromatic (C-3, C-5) |
| ~15.0 | Cyclopropyl (CH) |
| ~11.0 | Cyclopropyl (CH ₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------------|
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1020 | Medium | Cyclopropyl C-C Stretch |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 146 | ~80 | [M] ⁺ (Molecular Ion) |
| 145 | ~100 | [M-H] ⁺ (Base Peak) |
| 117 | ~60 | [M-CHO] ⁺ |
| 91 | ~40 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 65 | ~30 | [C ₅ H ₅] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-cyclopropylbenzaldehyde** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Instrument: A 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

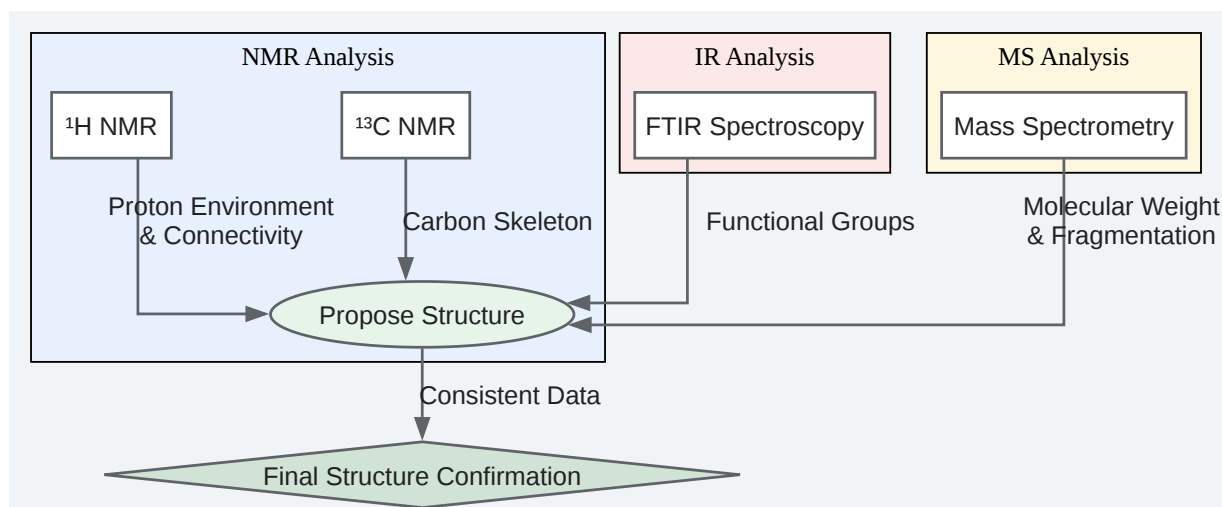
- Sample Preparation: As **4-cyclopropylbenzaldehyde** is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Place the sample plates in the spectrometer and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the compound, for example, m/z 40-200.
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like **4-cyclopropylbenzaldehyde**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Cyclopropylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279468#4-cyclopropylbenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com